
Calcium 5-hydroxy-2-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium 5-hydroxy-2-methylbenzenesulfonate is a chemical compound with the molecular formula 2C7H7O4S.Ca. It is also known as calcium p-cresol-3-sulfonate. This compound is characterized by its unique structure, which includes a calcium ion coordinated with two molecules of 5-hydroxy-2-methylbenzenesulfonate. It is used in various scientific and industrial applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of calcium 5-hydroxy-2-methylbenzenesulfonate typically involves the sulfonation of 5-hydroxy-2-methylbenzene (p-cresol) followed by the neutralization with calcium hydroxide. The reaction conditions include:
- p-Cresol is reacted with sulfuric acid or chlorosulfonic acid to introduce the sulfonate group.
Neutralization: The resulting sulfonic acid is then neutralized with calcium hydroxide to form the calcium salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Continuous Stirred Tank Reactors (CSTRs): for the sulfonation step to ensure uniform mixing and reaction.
Filtration and Drying: The product is filtered to remove any unreacted materials and then dried to obtain the final compound in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
Calcium 5-hydroxy-2-methylbenzenesulfonate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonate group can be reduced under specific conditions.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Produces 5-hydroxy-2-methylbenzenesulfonic acid or 5-hydroxy-2-methylbenzene carboxylic acid.
Reduction: Can yield 5-hydroxy-2-methylbenzenesulfonic acid.
Substitution: Results in various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Calcium 5-hydroxy-2-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential effects on cellular processes and enzyme activities.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mecanismo De Acción
The mechanism of action of calcium 5-hydroxy-2-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways:
Calcium Ion Release: The compound releases calcium ions, which play a crucial role in cellular signaling and physiological processes.
Sulfonate Group Interaction: The sulfonate group can interact with proteins and enzymes, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Calcium 2-hydroxy-5-methylbenzenesulfonate: Similar structure but with different positioning of the hydroxyl and methyl groups.
Calcium p-toluenesulfonate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Uniqueness
Calcium 5-hydroxy-2-methylbenzenesulfonate is unique due to the presence of both hydroxyl and sulfonate groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C14H14CaO8S2 |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
calcium;5-hydroxy-2-methylbenzenesulfonate |
InChI |
InChI=1S/2C7H8O4S.Ca/c2*1-5-2-3-6(8)4-7(5)12(9,10)11;/h2*2-4,8H,1H3,(H,9,10,11);/q;;+2/p-2 |
Clave InChI |
KTAGZADWZBKVJA-UHFFFAOYSA-L |
SMILES canónico |
CC1=C(C=C(C=C1)O)S(=O)(=O)[O-].CC1=C(C=C(C=C1)O)S(=O)(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


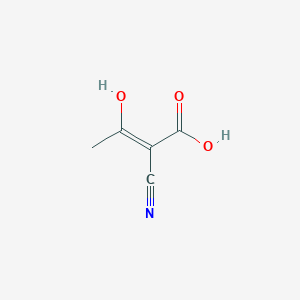
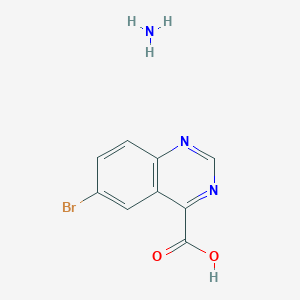
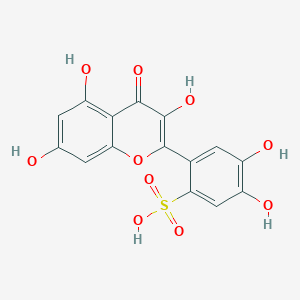
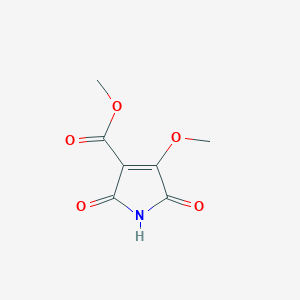
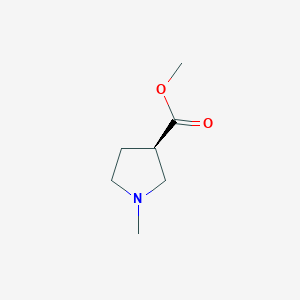
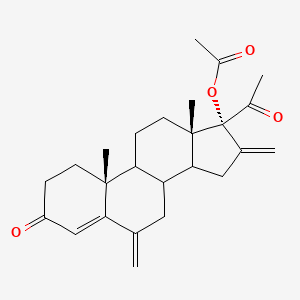


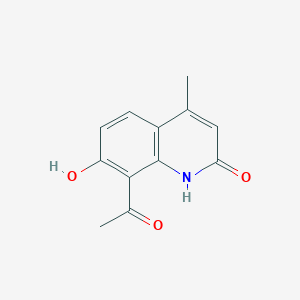
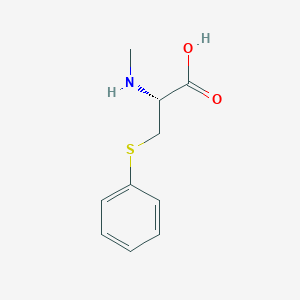
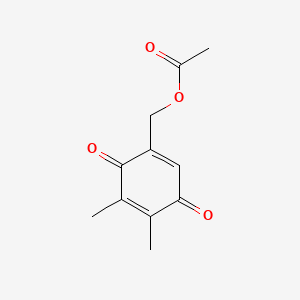


![Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B13820404.png)
